

Application Note: Tricalcium Silicate Hydration Kinetics using Isothermal Calorimetry

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Compound of Interest		
Compound Name:	Tricalcium silicate	
Cat. No.:	B076754	Get Quote

Introduction

Tricalcium silicate (Ca₃SiO₅ or C₃S) is the primary and most reactive constituent of Portland cement, playing a crucial role in the setting and strength development of concrete. The hydration of C₃S is an exothermic process involving the dissolution of the anhydrous mineral followed by the nucleation and growth of hydration products, primarily calcium silicate hydrate (C-S-H) gel and calcium hydroxide (portlandite). Understanding the kinetics of this hydration process is essential for predicting and controlling the properties of cement-based materials, making it a significant area of research for scientists and professionals in materials science and drug development, where cementitious materials are explored for applications like bone cements.

Isothermal calorimetry is a powerful technique for studying the hydration kinetics of cementitious systems. It continuously measures the heat flow from a sample maintained at a constant temperature, providing a real-time profile of the rate of reaction. This application note provides a detailed protocol for investigating the hydration kinetics of **tricalcium silicate** using isothermal calorimetry, presents representative data, and offers insights into the interpretation of the results.

Experimental Protocols

This protocol is based on established methodologies for isothermal calorimetry of cementitious materials and is in general alignment with standards such as ASTM C1702.



Materials and Equipment

- **Tricalcium Silicate** (C₃S): High-purity, finely ground powder.
- Deionized Water: For paste preparation.
- Isothermal Calorimeter: e.g., TAM Air Isothermal Calorimeter or similar, capable of maintaining a constant temperature (e.g., 25 °C).
- Balance: Accurate to 0.001 g.
- Mixing Equipment: Spatula, and optionally a small vortex mixer.
- Sample Vials: Glass or plastic ampoules compatible with the calorimeter.
- Reference Material: An inert material with a similar heat capacity to the sample, such as fine, dry sand or alumina powder.

Step-by-Step Protocol

- Equilibration: Prior to the experiment, all materials and equipment (C₃S powder, water, vials, mixing tools) should be placed in a temperature-controlled environment at the desired experimental temperature (e.g., 25 °C) for at least 24 hours to ensure thermal equilibrium.
- Sample Preparation:
 - Tare a clean, dry sample vial on the balance.
 - Accurately weigh approximately 5 grams of tricalcium silicate powder into the vial.
 Record the exact mass.
 - Prepare the corresponding amount of deionized water to achieve the desired water-tosolid (w/s) ratio. A common w/s ratio for such experiments is 0.5. For 5 g of C₃S, this would be 2.5 g of water.
- Mixing:
 - Add the pre-conditioned deionized water to the C₃S powder in the vial.



 Immediately start a timer and begin mixing the paste vigorously with a spatula for a standardized duration, typically 60 to 90 seconds, ensuring a homogenous, lump-free paste. For enhanced reproducibility, a vortex mixer can be used at a controlled speed for a shorter duration (e.g., 30 seconds).

Sample Loading:

- Quickly and carefully seal the vial to prevent moisture loss.
- Immediately load the sample vial into the designated channel of the isothermal calorimeter.
- Place a reference vial containing an inert material of similar thermal mass into a reference channel of the calorimeter.

· Data Acquisition:

- Start the data acquisition software for the isothermal calorimeter.
- Set the experimental temperature to the desired value (e.g., 25 °C).
- Collect heat flow data (in mW/g or J/s/g) as a function of time. The data should be recorded at regular intervals (e.g., every 60 seconds) for a total duration sufficient to capture the main hydration peaks, typically 48 to 72 hours.

Data Presentation

The following table summarizes representative quantitative data for the hydration of **tricalcium silicate** at 25°C with a water-to-solid ratio of 0.5, as monitored by isothermal calorimetry.



Hydration Time (hours)	Heat Flow (mW/g)	Total Heat Evolved (J/g)	Degree of Hydration (%)*
0.5	3.5	6.3	1.2
1	2.0	11.7	2.3
2	0.5	15.3	2.9
4	0.8	19.8	3.8
6	3.0	32.4	6.2
8	5.5	54.0	10.4
10	4.0	75.6	14.5
12	2.5	93.6	18.0
24	0.8	158.4	30.5
48	0.3	216.0	41.5

^{*}The degree of hydration is calculated assuming a total enthalpy of complete hydration for C₃S of approximately 520 J/g.

Visualization of Processes Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the hydration kinetics of **tricalcium silicate** using isothermal calorimetry.



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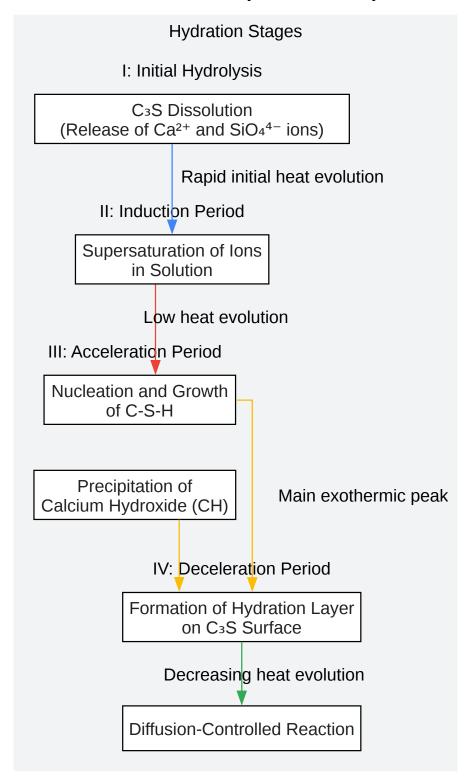
Caption: A flowchart of the experimental procedure.

Tricalcium Silicate Hydration Pathway

The hydration of **tricalcium silicate** can be visualized as a series of interconnected processes, as shown in the diagram below. The heat flow curve from isothermal calorimetry directly reflects these stages.



Tricalcium Silicate Hydration Pathway



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Caption: The stages of **tricalcium silicate** hydration.



Interpretation of Results

The heat flow curve obtained from isothermal calorimetry of **tricalcium silicate** hydration is characterized by several distinct periods:

- Initial Hydrolysis (Stage I): A sharp, brief peak of heat evolution occurs immediately upon mixing C₃S with water. This corresponds to the initial wetting and rapid dissolution of the C₃S surface, releasing calcium and silicate ions into the solution.
- Induction Period (Stage II): Following the initial peak, the rate of heat evolution drops to a
 very low level. This "dormant" period is characterized by the increasing supersaturation of
 the solution with respect to the hydration products.
- Acceleration Period (Stage III): This stage is marked by a significant and accelerating rate of
 heat evolution, forming the main peak in the calorimetry curve. This is attributed to the
 massive nucleation and growth of the primary hydration product, calcium silicate hydrate (CS-H), and the precipitation of calcium hydroxide. The peak of this exotherm signifies the
 maximum rate of reaction.
- Deceleration Period (Stage IV): After reaching the maximum rate, the reaction begins to slow down. This is thought to be due to the formation of a layer of hydration products on the surface of the anhydrous C₃S grains, which increasingly hinders the access of water to the unreacted core. The reaction then becomes controlled by the diffusion of water and ions through this barrier layer.

Conclusion

Isothermal calorimetry is an invaluable tool for the detailed investigation of **tricalcium silicate** hydration kinetics. It provides high-resolution, quantitative data on the rate and extent of the reaction, allowing for a clear demarcation of the different stages of hydration. The protocol and data presented in this application note serve as a comprehensive guide for researchers and scientists in materials science and related fields to effectively utilize this technique for characterizing the hydration behavior of **tricalcium silicate** and other cementitious materials. The insights gained from such studies are critical for the development of new and improved materials with tailored properties.



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